4-Thiazolidinone

説明

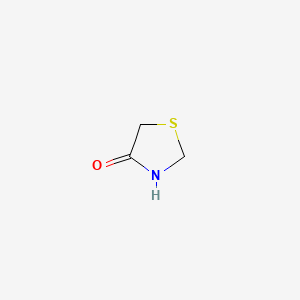

Structure

3D Structure

特性

IUPAC Name |

1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c5-3-1-6-2-4-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLHRFLIXVQPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348459 | |

| Record name | 4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2281-74-5 | |

| Record name | 4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Thiazolidinone Core: A Comprehensive Technical Guide for Drug Development Professionals

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, constituting the central structural motif of numerous compounds with a wide array of biological activities. This five-membered heterocyclic ring, containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4, offers a versatile platform for synthetic modification, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth overview of the this compound core, including its fundamental properties, synthesis, characterization, and its role in modulating key biological pathways.

Core Structure and Physicochemical Properties

The foundational structure of this compound is a saturated thiazole (B1198619) ring with a carbonyl group at the fourth position. The presence of heteroatoms and the carbonyl group imparts a unique electronic and steric profile, making it an excellent pharmacophore for interaction with various biological targets. Substitutions at the 2, 3, and 5-positions are commonly explored to develop derivatives with enhanced potency and selectivity.

Table 1: Physicochemical Properties of the Unsubstituted this compound Core

| Property | Value | Source |

| Molecular Formula | C₃H₅NOS | PubChem |

| Molecular Weight | 103.15 g/mol | PubChem |

| Melting Point | Not reported for unsubstituted core | - |

| Boiling Point | Not reported for unsubstituted core | - |

| LogP (calculated) | -0.5 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 0 | PubChem |

Note: The properties of substituted 4-thiazolidinones can vary significantly based on the nature of the appended functional groups.

Spectroscopic Properties and Characterization

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques. These methods provide crucial information about the molecular framework and the nature of substituents.

Table 2: Characteristic Spectroscopic Data for the this compound Core

| Technique | Characteristic Peaks / Signals |

| Infrared (IR) Spectroscopy | C=O (amide) stretch: 1680-1720 cm⁻¹ N-H stretch (if unsubstituted at N-3): 3100-3300 cm⁻¹ C-N stretch: 1350-1450 cm⁻¹ |

| ¹H-NMR Spectroscopy | -S-CH₂-C=O (protons at C-5): δ 3.6-4.0 ppm (singlet or AB quartet) -N-CH₂-S- (protons at C-2, if unsubstituted): δ 4.5-5.0 ppm N-H (if unsubstituted at N-3): δ 8.0-9.0 ppm (broad singlet) |

| ¹³C-NMR Spectroscopy | C=O (C-4): δ 170-175 ppm -S-CH₂- (C-5): δ 30-40 ppm -N-CH₂-S- (C-2): δ 50-60 ppm |

| Mass Spectrometry | Molecular ion peak (M⁺) is typically observed. Fragmentation often involves cleavage of the thiazolidinone ring, with characteristic losses of CO, CH₂S, and substituents. |

Synthesis of the this compound Core

The most prevalent and versatile method for synthesizing the this compound scaffold is the one-pot, multi-component reaction involving an amine, an aldehyde or ketone, and a mercaptoalkanoic acid, typically thioglycolic acid. This reaction proceeds through the initial formation of a Schiff base (imine) from the amine and carbonyl compound, followed by a cyclocondensation reaction with the mercaptoalkanoic acid.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-3-phenyl-4-thiazolidinone

This protocol provides a representative example of the synthesis of a 2,3-disubstituted this compound.

Materials:

-

4-Chloroaniline (B138754) (1.0 mmol)

-

Benzaldehyde (B42025) (1.0 mmol)

-

Thioglycolic acid (1.2 mmol)

-

Anhydrous Toluene (20 mL)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-chloroaniline (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous toluene (20 mL).

-

Reflux the mixture for 2-3 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the formation of the Schiff base.

-

Cool the reaction mixture to room temperature.

-

Add thioglycolic acid (1.2 mmol) dropwise to the reaction mixture with constant stirring.

-

Reflux the mixture for an additional 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting solid residue with a saturated solution of sodium bicarbonate to remove unreacted thioglycolic acid, followed by washing with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(4-chlorophenyl)-3-phenyl-4-thiazolidinone.

-

Dry the purified product under vacuum.

-

Characterize the final product using melting point determination, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities and Signaling Pathways

This compound derivatives have been reported to exhibit a remarkable range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties. The versatility of the scaffold allows for the introduction of various substituents that can modulate the compound's interaction with specific biological targets.

Anticancer Activity and Modulation of the PI3K/Akt Signaling Pathway

A significant area of research has focused on the development of this compound derivatives as anticancer agents. Many of these compounds exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that is often dysregulated in cancer. Several this compound derivatives have been shown to inhibit components of this pathway, leading to apoptosis of cancer cells.

The following diagram illustrates the PI3K/Akt signaling pathway and a hypothetical point of intervention by a this compound derivative.

Conclusion

The this compound core represents a highly valuable scaffold in the field of drug discovery and development. Its synthetic accessibility, coupled with the ability to readily introduce chemical diversity, has led to the identification of numerous derivatives with potent and varied biological activities. The continued exploration of this versatile heterocyclic system, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the development of novel therapeutic agents to address a wide range of diseases. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of the this compound core in their drug development endeavors.

Synthesis of Novel 4-Thiazolidinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of a vast array of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, complete with detailed experimental protocols, quantitative biological data, and visualizations of synthetic pathways.

Introduction to 4-Thiazolidinones

This compound is a five-membered heterocyclic ring containing a sulfur and a nitrogen atom. Its derivatives have garnered significant attention in drug discovery due to their wide range of pharmacological properties, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and antiviral activities.[1][2][3] The versatility of the this compound ring allows for modifications at the N-3, C-2, and C-5 positions, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.[1][4]

General Synthetic Strategies

The synthesis of this compound derivatives most commonly involves a one-pot, three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a mercaptocarboxylic acid (typically thioglycolic acid).[3][5] Variations in catalysts, solvents, and reaction conditions have led to the development of numerous efficient and environmentally friendly synthetic protocols.

Key Synthetic Pathways

A prevalent method for synthesizing 2,3-disubstituted 4-thiazolidinones involves the condensation of an aromatic aldehyde, a primary amine, and thioglycolic acid.[3] This reaction can be catalyzed by various agents, including Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) or Lewis acids, and can be performed under conventional heating, microwave irradiation, or ultrasound conditions.[3][5] Green chemistry approaches often utilize water or polyethylene (B3416737) glycol (PEG) as a solvent.[3][5]

Another important class, the 5-arylidene-4-thiazolidinones, are typically synthesized via a Knoevenagel condensation of a this compound with an aromatic aldehyde.[6] These derivatives are of particular interest due to their potential as Michael acceptors, which can contribute to their biological activity.

The following diagram illustrates a general workflow for the synthesis and evaluation of novel this compound derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives, based on established literature procedures.

Protocol 1: DBSA-Catalyzed Synthesis of 2,3-Disubstituted 4-Thiazolidinones in Water

This protocol describes an environmentally benign, one-pot, three-component synthesis of 2,3-disubstituted 4-thiazolidinones using p-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid-surfactant catalyst in water.[5]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Primary amine (1 mmol)

-

Thioglycolic acid (1.2 mmol)

-

p-Dodecylbenzenesulfonic acid (DBSA) (10 mol%)

-

Water (10 mL)

Procedure:

-

To a stirred solution of DBSA (10 mol%) in water (10 mL), add the aromatic aldehyde (1 mmol) and the primary amine (1 mmol).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add thioglycolic acid (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature for the time specified for the particular substrates (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product is separated by filtration.

-

Wash the crude product with water and then a saturated sodium bicarbonate solution.

-

Recrystallize the crude product from ethanol (B145695) to afford the pure 2,3-disubstituted this compound.

Protocol 2: Microwave-Assisted Synthesis of 4-Thiazolidinones

Microwave irradiation can significantly accelerate the synthesis of 4-thiazolidinones.[7][8]

Materials:

-

Schiff base (1 mmol) (pre-formed from an amine and an aldehyde)

-

Thioglycolic acid (1.1 mmol)

-

Anhydrous ZnCl₂ (catalytic amount)

-

N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

A mixture of the Schiff base (1 mmol), thioglycolic acid (1.1 mmol), and a catalytic amount of anhydrous ZnCl₂ in DMF (5 mL) is placed in a microwave-safe vessel.

-

The reaction mixture is irradiated in a microwave synthesizer at a specified power and temperature for a short duration (e.g., 2-5 minutes).

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative novel this compound derivatives reported in the literature.

Table 1: Anticancer Activity of Novel this compound Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 28a | HepG2 (Liver) | 27.59 | [1] |

| MCF-7 (Breast) | 8.97 | [1] | |

| HT-29 (Colon) | 5.42 | [1] | |

| 28b | HepG2 (Liver) | 4.97 | [1] |

| MCF-7 (Breast) | 5.33 | [1] | |

| HT-29 (Colon) | 3.29 | [1] | |

| 25b | MCF-7 (Breast) | <1.50 | [1] |

| 25c | MCF-7 (Breast) | <1.50 | [1] |

| 25e | HCT-116 (Colon) | 8.91 | [1] |

| A549 (Lung) | 11.73 | [1] | |

| 13 | (Cell line not specified) | 15.18 | [9] |

Table 2: Antimicrobial Activity of Novel this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 29d | Mycobacterium tuberculosis H₃₇Rv | 1.5 | [10] |

| 31h | Mycobacterium tuberculosis H₃₇Rv | 25 | [10] |

| 40h | M. tuberculosis H₃₇Ra | 0.12 | [10] |

| 48a | M. tuberculosis | 0.5 | [10] |

| 48k | M. tuberculosis | 0.5 | [10] |

| 4a | Pseudomonas fluorescens, Staphylococcus aureus | 100-400 | [11] |

| 4e | Pseudomonas fluorescens, Staphylococcus aureus | 100-400 | [11] |

| 14 | E. coli | (pMICec = 2.14 µM) | [9] |

Mechanism of Action and Signaling Pathways

Certain this compound derivatives, particularly the thiazolidine-2,4-diones (TZDs) like pioglitazone (B448) and rosiglitazone, are well-known for their antidiabetic effects.[12] Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[13][14]

The following diagram illustrates the signaling pathway of TZD-mediated PPARγ activation.

Activation of PPARγ by TZDs leads to the transcription of genes involved in glucose and lipid metabolism, ultimately resulting in enhanced insulin sensitivity and improved glycemic control.[13][14]

Conclusion

The this compound scaffold remains a highly attractive starting point for the design and synthesis of novel therapeutic agents. The synthetic versatility of this heterocyclic system, coupled with the broad spectrum of biological activities exhibited by its derivatives, ensures its continued importance in medicinal chemistry. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the potential of novel this compound derivatives.

References

- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. 4-Thiazolidinones: The advances continue...: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. This compound derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel this compound Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nps.org.au [nps.org.au]

- 14. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

The Biological Significance of the 4-Thiazolidinone Scaffold: A Technical Whitepaper for Drug Discovery Professionals

An in-depth exploration of the diverse pharmacological activities, mechanisms of action, and therapeutic potential of 4-thiazolidinone derivatives.

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This five-membered ring system, featuring a sulfur atom, a nitrogen atom, and a carbonyl group, serves as a versatile template for the design and synthesis of novel therapeutic agents.[3] Modifications at the 2, 3, and 5-positions of the thiazolidinone ring have yielded a vast library of derivatives with potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[1][2] This technical guide provides a comprehensive overview of the biological importance of the this compound scaffold, focusing on its therapeutic applications, mechanisms of action, and structure-activity relationships, with a view to informing future drug discovery and development efforts.

Diverse Pharmacological Activities

The this compound nucleus is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects. This has led to its characterization as a "magic moiety" or "wonder nucleus" in the field of medicinal chemistry.[3]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health.[4] this compound derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[4][5]

Bacterial Infections: These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[4] A notable mechanism of action for some this compound derivatives is the inhibition of the bacterial enzyme MurB, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] By targeting this pathway, these compounds can disrupt cell wall integrity, leading to bacterial cell lysis and death.

Fungal Infections: Certain this compound derivatives have also exhibited potent antifungal activity, highlighting their potential as broad-spectrum antimicrobial agents.[3]

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies.[6] The this compound scaffold has proven to be a valuable pharmacophore in the design of anticancer agents, with derivatives showing cytotoxicity against various cancer cell lines.[7][8]

The anticancer effects of this compound derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9][10] By interfering with these fundamental cellular processes, these compounds can inhibit tumor growth and proliferation. Some derivatives have also been shown to inhibit specific enzymes that are overexpressed in cancer cells, such as protein kinases and matrix metalloproteinases (MMPs).[8][11]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. This compound derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory activity against key inflammatory mediators.[11] For instance, certain derivatives have been found to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and inflammation.[11]

Antiviral Activity

The global impact of viral infections underscores the urgent need for new antiviral therapies. The this compound scaffold has been explored for its antiviral potential, with some derivatives showing activity against a variety of viruses.[12][13]

Quantitative Data Summary

The biological activity of this compound derivatives is typically quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric for enzyme inhibition and anticancer activity, representing the concentration of a compound required to inhibit a biological process by 50%. For antimicrobial activity, the minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The following tables summarize the reported biological activities of selected this compound derivatives.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound Reference | Cancer Cell Line | IC50 (µM) | Citation |

| 27b | K-562 (Chronic Myeloid Leukemia) | 4.86 | [1] |

| 28b | HepG2 (Liver Cancer) | 4.97 | [1] |

| 28b | MCF-7 (Breast Cancer) | 5.33 | [1] |

| 28b | HT-29 (Colon Cancer) | 3.29 | [1] |

| 42d | MCF-7 (Breast Cancer) | 0.47 | [1] |

| 42d | A549 (Lung Cancer) | 0.59 | [1] |

| 42d | HeLa (Cervical Cancer) | 0.53 | [1] |

| Compound 4 | HT-29 (Colon Cancer) | 0.073 | [8] |

| Compound 4 | A549 (Lung Cancer) | 0.35 | [8] |

| Compound 4 | MDA-MB-231 (Breast Cancer) | 3.10 | [8] |

| Compound 13 | Not Specified | 15.18 | [14] |

| Compound 7g | MCF-7 (Breast Cancer) | 40 | [6] |

| Compound 7g | A549 (Lung Cancer) | 40 | [6] |

| Compound 7g | PC3 (Prostate Cancer) | 50 | [6] |

Table 2: Antimicrobial Activity of a Selected this compound Derivative

| Compound Reference | Microorganism | MIC (µM) | Citation |

| Compound 14 | E. coli | 2.14 | [14] |

Table 3: Enzyme Inhibition Activity of Selected this compound Derivatives

| Compound Reference | Enzyme | IC50 | Citation |

| Compound 26 | Human Dihydroorotate Dehydrogenase (hDHODH) | 1.75 µM | [15] |

| Compound 31 | Human Dihydroorotate Dehydrogenase (hDHODH) | 1.12 µM | [15] |

| Compound 2d | Human Carbonic Anhydrase I (hCA I) | 6.75 µM | [16] |

| Compound 2d | Human Carbonic Anhydrase II (hCA II) | 7.55 µM | [16] |

| Derivative 23 | Matrix Metalloproteinase-9 (MMP-9) | 40 nM | [11] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various cellular targets and modulation of key signaling pathways.

Induction of Apoptosis in Cancer Cells

A primary mechanism of the anticancer activity of many this compound derivatives is the induction of apoptosis. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Cell Cycle Arrest in Cancer Cells

In addition to inducing apoptosis, this compound derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M phases.[1][2] This prevents cancer cells from progressing through the division cycle and ultimately leads to a halt in tumor growth.

Caption: Mechanism of cell cycle arrest by this compound derivatives.

Inhibition of Bacterial MurB Enzyme

The antibacterial activity of certain this compound derivatives is attributed to their ability to inhibit the MurB enzyme, which is crucial for peptidoglycan synthesis in bacteria.

Caption: Inhibition of bacterial cell wall synthesis via MurB enzyme.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2-Aryl-4-Thiazolidinones

A common and efficient method for the synthesis of 2-aryl-4-thiazolidinones is a one-pot, three-component condensation-cyclization reaction.

Procedure:

-

A primary amine (aromatic or aliphatic), an aromatic aldehyde, and thioglycolic acid are combined in a suitable solvent, such as polypropylene (B1209903) glycol (PPG).

-

The reaction mixture is heated at a specific temperature (e.g., 110°C) for a designated period.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the product is isolated and purified, typically by column chromatography.[4]

Knoevenagel Condensation for Thiazolidinone-Isatin Hybrids

The Knoevenagel condensation is a key reaction for synthesizing certain thiazolidinone hybrids, such as those incorporating an isatin (B1672199) moiety.

Procedure:

-

A thiazolidinone derivative is reacted with an appropriate isatin derivative.

-

The reaction is carried out in a suitable solvent, like methanol (B129727), in the presence of a base, such as morpholine.

-

The reaction mixture is typically stirred overnight.

-

The resulting crude solid product is then washed with a solvent like ethanol (B145695) or methanol to yield the purified hybrid compound.[15]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound derivatives for a specified duration (e.g., 48 hours).

-

Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

A serial two-fold dilution of the this compound derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is then inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

In Vitro Enzyme Inhibition Assay

The inhibitory activity of this compound derivatives against specific enzymes is evaluated using in vitro enzyme assays.

General Procedure:

-

The purified enzyme is incubated with various concentrations of the test compound.

-

The substrate for the enzyme is then added to initiate the reaction.

-

The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time, often using a spectrophotometric or fluorometric method.

-

The percentage of inhibition is calculated for each concentration of the compound, and the IC50 value is determined.

Example: MMP-9 Inhibition Assay The assay for matrix metalloproteinase-9 (MMP-9) inhibition often involves a fluorogenic substrate. The cleavage of the substrate by MMP-9 results in an increase in fluorescence, which can be monitored over time. The presence of an inhibitor will reduce the rate of fluorescence increase.[11]

Example: Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition Assay The activity of hDHODH can be measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP is proportional to the enzyme activity.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile platform in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for a multitude of diseases, including infectious diseases, cancer, and inflammatory disorders. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships, which is crucial for lead optimization.

Future research in this area should continue to focus on:

-

Rational Design and Synthesis: Employing computational tools and a deeper understanding of target-ligand interactions to design more potent and selective this compound derivatives.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety: Translating the promising in vitro results into in vivo models to assess the efficacy, pharmacokinetics, and safety profiles of lead candidates.

-

Combination Therapies: Investigating the potential of this compound derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation medicines that can address unmet medical needs and improve human health.

References

- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies[v1] | Preprints.org [preprints.org]

- 4. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of new this compound derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Evaluation of Thiazolidinone-Isatin Hybrids for Selective Inhibition of Cancer-Related Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Unraveling the Multifaceted Mechanisms of 4-Thiazolidinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of a vast array of synthetic compounds with diverse and potent biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory effects, making this heterocyclic motif a subject of intense investigation for novel therapeutic agents. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Mechanisms of Action

This compound derivatives exhibit a wide range of anticancer activities, operating through multiple, often interconnected, mechanisms. These include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes and signaling pathways involved in cancer progression.

Enzyme Inhibition

A primary mode of action for many this compound compounds is the direct inhibition of enzymes that are critical for cancer cell survival and proliferation.

-

Protein Kinases: Many this compound derivatives act as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[1] Inhibition of these kinases can disrupt downstream signaling cascades, leading to reduced cell proliferation and survival. For instance, certain derivatives have shown inhibitory activity against VEGFR-2, EGFR, and other tyrosine kinases.[1]

-

Carbonic Anhydrases (CAs): Several this compound compounds have been identified as effective inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which is essential for tumor growth and metastasis.

Induction of Apoptosis

A significant number of this compound derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key apoptosis-regulating proteins.

Cell Cycle Arrest

In addition to inducing apoptosis, many this compound compounds can halt the progression of the cell cycle in cancer cells, preventing them from dividing and proliferating. This is often observed as an accumulation of cells in specific phases of the cell cycle, such as G2/M or G0/G1.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolidinone-coumarin hybrids | hCA IX | 91 - 334.3 (nM) | [3] |

| Quinolinone-thiazolidin-4-one hybrid 24b | MDA-MB-231 | 8.16 | [4] |

| Quinolinone-thiazolidin-4-one hybrid 24c | MCF-7 | 18.03 | [4] |

| Thiazolidin-4-one-1,3,4-oxadiazole 42d | MCF-7 | 0.47 | [4] |

| Thiazolidin-4-one-1,3,4-oxadiazole 42d | A549 | 0.59 | [4] |

| Thiazolidin-4-one-1,3,4-oxadiazole 42d | HeLa | 0.53 | [4] |

| Isatin-based thiazolidin-4-one 28b | HepG2 | 4.97 | [4] |

| Isatin-based thiazolidin-4-one 28b | MCF-7 | 5.33 | [4] |

| Isatin-based thiazolidin-4-one 28b | HT-29 | 3.29 | [4] |

| Steroidal mono-thiazolidin-4-one 4a | K562 | 8.5 - 14.9 | [4][5] |

| Steroidal mono-thiazolidin-4-one 4a | HeLa | 8.9 - 15.1 | [4][5] |

| Steroidal bis-thiazolidin-4-one 5a | MDA-MB-361 | 12.7 - 25.6 | [4][5] |

| Aminoindane thiazolidinone 2d | hCA I | 6.75 | [6][7] |

| Aminoindane thiazolidinone 2d | hCA II | 7.55 | [6][7] |

| Quinazolinone-thiazolidinone 7 | HCT116 | 5.27 | [8] |

| This compound-Indolin-2-One 7g | MCF-7 | 40 | [9] |

| This compound-Indolin-2-One 7g | A549 | 40 | [9] |

| This compound-Indolin-2-One 7g | PC3 | 50 | [9] |

| ZK-Thiazolidinone (TAL) | Plk1 | 0.019 | [10] |

| 1,3,4-thiadiazole-thiazolidinone 7i | Carbonic Anhydrase | 0.402 | [11] |

Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

A major mechanism of anti-inflammatory action for this compound compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. Some derivatives exhibit dual inhibition of both COX and LOX, offering a broader spectrum of anti-inflammatory activity with potentially fewer side effects.[12]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65/p50 dimer to the nucleus. Once in the nucleus, NF-κB promotes the transcription of numerous pro-inflammatory genes. Certain this compound derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[13][14]

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of selected this compound derivatives, with IC50 values for COX and LOX enzyme inhibition.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| 2-(Thiazole-2-ylamino)-5-(m-chlorophenylidene)-4-thiazolidinone (7) | COX-2 | 30% inhibition at 200 µM | [12] |

| 2-(Thiazole-2-ylamino)-5-(m-chlorophenylidene)-4-thiazolidinone (7) | COX-1 | 90% inhibition at 200 µM | [12] |

| 5-arylidene-4-thiazolidinone 16a | COX-1 | 158 | [1] |

| 5-arylidene-4-thiazolidinone 16a | LOX | 116 | [1] |

| 5-arylidene-4-thiazolidinone 16b | COX-1 | 125 | [1] |

| 5-arylidene-4-thiazolidinone 16b | LOX | 125.9 | [1] |

| Thiazolidin-4-one 20b | COX-2 | 14.4 | [1] |

| Thiazolidin-4-one 20c | COX-2 | 20 | [1] |

| Thiazolidin-4-one 23a | COX-2 | 2.3 | [1] |

| Thiazolidin-4-one 23b | COX-2 | 1.9 | [1] |

| Thiazolidinone Derivative (THZD1) | COX-2 | 1.9 | [15] |

| Thiazolidinone Derivative (THZD2) | COX-2 | 2.3 | [15] |

| 5-ene-4-thiazolidinone 140 | COX-2 | 1.7 | [16] |

| 5-benzylidene-2-phenyl-4-thiazolone 3e | LOX | 12.98 | [17] |

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in regulating lipid metabolism, inflammation, and cell differentiation. Several this compound derivatives, most notably the glitazone class of antidiabetic drugs, are potent PPARγ agonists. Activation of PPARγ by these compounds can lead to a variety of cellular responses, including anti-inflammatory effects through the inhibition of NF-κB signaling and anticancer effects via the induction of apoptosis and cell cycle arrest.[11][18][19][20]

Quantitative Data: PPARγ Agonist Activity

The following table summarizes the PPARγ agonist activity of a selected this compound derivative.

| Compound/Derivative | Assay | EC50 (µM) | Reference |

| Thiazolidinedione 7i | PPARγ activation | 0.245 | [21] |

Antimicrobial Mechanisms of Action

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. This compound derivatives have shown promising activity against a broad spectrum of bacteria and fungi.

Inhibition of MurB

One of the key mechanisms of antibacterial action for this compound compounds is the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

Quantitative Data: Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected this compound derivatives, with Minimum Inhibitory Concentration (MIC) values.

| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |

| 2,3-diaryl-thiazolidin-4-one 5 | S. Typhimurium | 0.008 - 0.06 | |

| 2,3-diaryl-thiazolidin-4-one 5 | S. aureus | 0.008 - 0.06 | |

| 2-iminothiazolidin-4-one 8d | S. aureus | 0.00625 |

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of action of this compound compounds, the following diagrams have been generated using the DOT language.

Figure 1: Overview of the primary mechanisms of action of this compound compounds.

Figure 2: Inhibition of the NF-κB signaling pathway by this compound compounds.

References

- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Ciminalum-4-thiazolidinone Hybrids in Molecular NF-κB Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Ciminalum-4-thiazolidinone Hybrids in Molecular NF-κB Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Anticancer and Antibacterial Activity of Four this compound-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Anticancer properties of this compound derivatives depend on peroxisome proliferator-activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New this compound-based molecules Les-2769 and Les-3266 as possible PPARγ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-Thiazolidinone Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This five-membered heterocyclic motif, characterized by a thiazolidine (B150603) ring with a carbonyl group at the fourth position, has been extensively explored as a pharmacophore for the development of novel therapeutic agents. The versatility of the this compound ring, which allows for substitutions at the 2nd, 3rd, and 5th positions, has enabled the generation of vast libraries of analogs with diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Core Structure and Points of Derivatization

The this compound scaffold offers three primary sites for chemical modification: the C2, N3, and C5 positions. The substituents at these positions play a crucial role in determining the biological activity and potency of the analogs.

Caption: Key substitution points on the this compound ring.

Anticancer Activity of this compound Analogs

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The SAR studies in this area are extensive, with specific substitutions significantly influencing their potency and mechanism of action.

Quantitative SAR Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of representative this compound analogs against various human cancer cell lines.

| Compound ID | R2 Substituent | R3 Substituent | R5 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-(3-(arylalkyl aminocarbonyl)phenyl) | 2-methoxyphenyl | H | A549 (Lung) | <1 | [2] |

| 2 | 2-(3-(arylalkyl aminocarbonyl)phenyl) | 2-methoxyphenyl | H | MDA-MB-231 (Breast) | <1 | [2] |

| 3 | 4-chlorophenyl | - | 5-(4-nitrobenzylidene) | - | - | [3] |

| 4 | 4-methoxyphenyl | - | 5-(4-hydroxybenzylidene) | - | 18.59 | [3] |

| 5 | - | - | 5-(5-nitro-2-oxoindolin-3-ylidene) | A549 (Lung) | 40 | [4] |

| 6 | - | - | 5-(5-nitro-2-oxoindolin-3-ylidene) | MCF-7 (Breast) | 40 | [4] |

| 7 | - | - | 5-(5-nitro-2-oxoindolin-3-ylidene) | PC3 (Prostate) | 50 | [4] |

| 8 | 4-chlorophenyl | - | - | HCT116 (Colon) | 0.05 | [2] |

| 9 | 4-chlorophenyl | - | - | HCT116 (Colon) | 0.12 | [2] |

| 10 | 5-nitrofuran-2-yl | - | H | MDA-MB-231 (Breast) | 1.9 | [5] |

| 11 | 5-nitrofuran-2-yl | - | H | HepG2 (Liver) | 5.4 | [5] |

| 12 | 5-nitrofuran-2-yl | - | H | HT-29 (Colon) | 6.5 | [5] |

Key SAR Insights for Anticancer Activity:

-

C2 Position: Aromatic and heteroaromatic substitutions at the C2 position are crucial for anticancer activity. The presence of substituted phenyl rings, such as 2-(3-(arylalkyl aminocarbonyl)phenyl), has been shown to yield potent inhibitors of cancer cell growth.[2]

-

N3 Position: The substituent on the nitrogen atom at the 3rd position significantly modulates the anticancer potency. Aryl groups, like the 2-methoxyphenyl group, have been associated with enhanced activity.[2]

-

C5 Position: Modifications at the C5 position, often involving the introduction of a benzylidene or related moiety, are a common strategy to enhance anticancer effects. For instance, 5-arylidene-4-thiazolidinones have demonstrated significant cytotoxic activities.[4][5] The hybridization of the this compound core with other anticancer pharmacophores, such as isatin (B1672199) at the C5 position, has led to compounds with potent activity.[4]

Mechanism of Action in Cancer

The anticancer effects of this compound analogs are often mediated through the induction of apoptosis. Several studies have shown that these compounds can modulate the expression of key proteins involved in the apoptotic cascade.

A common mechanism involves the alteration of the Bax/Bcl-2 ratio. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in programmed cell death.[4][6]

Caption: Induction of apoptosis by this compound analogs via the mitochondrial pathway.

Antimicrobial Activity of this compound Analogs

This compound derivatives have also been extensively investigated for their antimicrobial properties against a wide spectrum of bacteria and fungi.

Quantitative SAR Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound analogs against various microbial strains.

| Compound ID | R2 Substituent | R3 Substituent | R5 Substituent | Microbial Strain | MIC (µg/mL) | Reference |

| 13 | 2-Aryl | - | - | S. aureus | 100-400 | [7][8] |

| 14 | 2-Aryl | - | - | E. coli | 100-400 | [7][8] |

| 15 | 2-Aryl | - | - | P. fluorescens | 100-400 | [7][8] |

| 16 | 2-Aryl | - | - | Fungal strains | 100-400 | [7][8] |

| 17 | Thiazole (B1198619), adamantane (B196018) moieties | - | - | Gram-positive bacteria | - | [3] |

| 18 | Thiazole, adamantane moieties | - | - | Gram-negative bacteria | - | [3] |

| 19 | Thiazole, adamantane moieties | - | - | Fungi | - | [3] |

Key SAR Insights for Antimicrobial Activity:

-

The antimicrobial activity is significantly influenced by the nature of the substituents at the C2, N3, and C5 positions.

-

The incorporation of bulky and lipophilic groups often enhances antimicrobial potency.

-

The presence of halogen atoms, such as chlorine, on the aromatic rings attached to the thiazolidinone core has been shown to be favorable for antibacterial activity.

-

Hybrid molecules combining the this compound scaffold with other antimicrobial pharmacophores, such as thiazole and adamantane, have demonstrated remarkable growth inhibition against a wide spectrum of microorganisms.[3]

Mechanism of Action in Microbes

One of the proposed mechanisms for the antibacterial action of this compound derivatives is the inhibition of essential bacterial enzymes. Docking studies have suggested that these compounds can bind to the active site of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[3]

Caption: A typical workflow for the development of this compound analogs.

Experimental Protocols

General Synthesis of 2,3,5-Substituted this compound Derivatives

A common and efficient method for the synthesis of 4-thiazolidinones is the one-pot, three-component reaction of an amine, a carbonyl compound (aldehyde or ketone), and thioglycolic acid.[9]

Procedure:

-

A mixture of the appropriate amine (1 mmol), aldehyde or ketone (1 mmol), and thioglycolic acid (1.2 mmol) in a suitable solvent (e.g., toluene, ethanol, or DMF) is prepared.

-

A catalytic amount of a dehydrating agent (e.g., anhydrous ZnCl2 or Dean-Stark apparatus) is added to the reaction mixture.

-

The mixture is refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the desired this compound analog.[10][11]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Procedure:

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (this compound analogs) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).

-

After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Procedure:

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

-

Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

A specific volume (e.g., 100 µL) of the test compound at a known concentration is added to each well. A standard antibiotic (e.g., ciprofloxacin) and the solvent are used as positive and negative controls, respectively.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria and 28°C for fungi) for 24-48 hours.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ease of synthesis and the ability to introduce diverse substituents at multiple positions have made it a cornerstone in medicinal chemistry. The extensive structure-activity relationship studies have provided valuable insights into the key structural features required for potent anticancer and antimicrobial activities. Future research in this area will likely focus on the development of more selective and potent analogs, the elucidation of their detailed mechanisms of action, and the exploration of their potential in combination therapies. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound derivatives.

References

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. galaxypub.co [galaxypub.co]

- 3. This compound derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 9. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of 4-Thiazolidinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-thiazolidinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the in vitro anticancer activity of this compound derivatives, focusing on quantitative data, detailed experimental protocols for key assays, and the underlying signaling pathways.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic effects of this compound derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. The following tables summarize the IC50 values for various this compound derivatives, offering a comparative analysis of their anticancer activity.

Table 1: Anticancer Activity of Phenylimino-4-thiazolidinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | HCT 116 (Colon Carcinoma) | Encouraging | [1][2] |

| 4b | HepG2 (Hepatocellular Carcinoma) | Encouraging | [1][2] |

| Various | MCF-7 (Breast Adenocarcinoma) | Moderate | [1][2] |

Table 2: Anticancer Activity of 2,3-diaryl-4-thiazolidinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 12 | A549 (Lung Cancer) | Potent | [1] |

| 12 | MDA-MB-231 (Breast Cancer) | Potent | [1] |

Table 3: Anticancer Activity of Thiazolidinone-Isatin Hybrids

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7g | A549 (Non-small-cell lung) | 40 | [3] |

| 7g | MCF-7 (Breast epithelial) | 40 | [3] |

| 7g | PC3 (Prostate) | 50 | [3] |

Table 4: Anticancer Activity of Various this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Les-5935 | A549 (Epithelial lung carcinoma) | < 100 | [4] |

| Les-6009 | A549 (Epithelial lung carcinoma) | < 100 | [4] |

| Les-6166 | A549 (Epithelial lung carcinoma) | < 100 | [4] |

| 13 | Not Specified | 15.18 | [5] |

| 23 | A549 (Lung) | 0.96 ± 1.09 | [6] |

| 63 | MDA-MB-231 (Breast) | 8.16 | [6] |

| 19e | MDA-MB-231 (Triple-negative breast) | 0.97±0.13 | [7] |

Key Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments cited in the evaluation of the anticancer activity of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the this compound derivatives at their respective IC50 concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence (detecting Annexin V binding to externalized phosphatidylserine) is measured on the FL1 channel, and PI fluorescence (detecting compromised cell membranes) is measured on the FL2 or FL3 channel.

-

Data Interpretation:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Lysis: Treat cells with the test compounds, harvest, and lyse the cells to release intracellular contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 (containing the DEVD sequence) to the cell lysate.

-

Signal Measurement: Incubate the reaction and measure the luminescence or fluorescence signal, which is proportional to the caspase-3/7 activity.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compounds, harvest, and wash with PBS.

-

Cell Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Generate a histogram of cell count versus DNA content to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Protocol:

-

Protein Extraction: Treat cells with the compounds, harvest, and extract total protein using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often attributed to their ability to modulate various signaling pathways, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis via the Mitochondrial Pathway

Many this compound derivatives induce apoptosis through the intrinsic or mitochondrial pathway. This is often characterized by an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[3]

Cell Cycle Arrest at the G2/M Phase

Several this compound derivatives have been shown to induce cell cycle arrest at the G2/M phase.[6] This is often a consequence of DNA damage, which activates a signaling cascade involving checkpoint kinases that ultimately prevent the cell from entering mitosis.

Inhibition of Key Enzymes

The anticancer effects of this compound derivatives can also be attributed to the inhibition of specific enzymes that are crucial for cancer cell proliferation and survival.[8] These include:

-

Tubulin Polymerization: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to mitotic arrest and cell death.[6][8]

-

Protein Tyrosine Kinases (PTKs): PTKs are involved in various cellular functions, including proliferation and differentiation. Their inhibition can regulate cell growth.[8]

-

Carbonic Anhydrases: These enzymes are often overexpressed in various cancers, and their inhibition can impede tumor growth.[8]

This technical guide provides a foundational understanding of the in vitro anticancer activity of this compound derivatives. The presented data, protocols, and pathway diagrams serve as a valuable resource for researchers and scientists in the field of oncology drug discovery and development. Further investigations into the structure-activity relationships and in vivo efficacy of these promising compounds are warranted.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. corefacilities.iss.it [corefacilities.iss.it]

- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

The Antimicrobial Frontier: A Technical Guide to Substituted 4-Thiazolidinones

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Among the myriad of heterocyclic compounds explored, the 4-thiazolidinone scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This technical guide delves into the antimicrobial potential of substituted 4-thiazolidinones, offering a comprehensive overview of their synthesis, in vitro efficacy, and proposed mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Extensive research has quantified this activity, primarily through the determination of Minimum Inhibitory Concentration (MIC) values. The following tables summarize the in vitro antimicrobial data for various substituted 4-thiazolidinones against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antibacterial Activity of Selected 2,3-Diaryl-4-Thiazolidinones (MIC in mg/mL) [1][2][3][4]

| Compound/Substituent | Bacillus cereus (G+) | Staphylococcus aureus (G+) | Micrococcus luteus (G+) | Listeria monocytogenes (G+) | Pseudomonas aeruginosa (G-) | Enterobacter cloacae (G-) | Salmonella Typhimurium (G-) |

| Compound 5 (4-NO2 phenyl at C2, 4-Cl benzothiazole (B30560) at N3) | 0.015 | 0.06 | 0.015 | 0.03 | 0.008 | 0.015 | 0.008 |

| Compound 8 (4-NO2 phenyl at C2, 6-OMe benzothiazole at N3) | 0.015 | 0.06 | 0.015 | 0.03 | 0.015 | 0.015 | 0.015 |

| Compound 15 (4-Cl phenyl at C2, 6-Cl benzothiazole at N3) | 0.03 | 0.12 | 0.03 | 0.06 | 0.015 | 0.03 | 0.015 |

| Ampicillin | >0.48 | >0.48 | >0.48 | >0.48 | >0.48 | >0.48 | >0.48 |

| Streptomycin | 0.12 | 0.24 | 0.12 | 0.12 | 0.12 | 0.12 | 0.06 |

Table 2: Antifungal Activity of Selected this compound Derivatives (MIC in mg/mL) [1][2][5]

| Compound/Substituent | Candida albicans | Aspergillus fumigatus | Penicillium chrysogenum |

| Hydroxy derivative | 18.44±0.10 | - | - |

| Nitro derivative | 18.88±0.14 | - | - |

| Compound 5 (4-NO2 phenyl at C2, 4-Cl benzothiazole at N3) | 0.008 | 0.015 | 0.015 |

| Bifonazole | 0.03 | 0.06 | 0.03 |

| Ketoconazole | 0.06 | 0.06 | 0.03 |

| Fluconazole | 16.33±0.13 | - | - |

Experimental Protocols

The synthesis and antimicrobial evaluation of 4-thiazolidinones follow established yet adaptable methodologies. Understanding these protocols is crucial for the replication of results and the rational design of new derivatives.

General Synthesis of 2,3-Disubstituted 4-Thiazolidinones

A common and efficient method for synthesizing this compound derivatives is a one-pot, three-component reaction.[6][7]

Methodology:

-

An equimolar mixture of an appropriate aromatic amine, a substituted aromatic aldehyde, and thioglycolic acid is prepared.

-

The reactants are dissolved in a suitable dry solvent, such as benzene or toluene.

-

The reaction mixture is refluxed for a period of 8-12 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified this compound derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][8]

References

- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis and Evaluation of Antimicrobial Activity of Thiazolidin...: Ingenta Connect [ingentaconnect.com]

- 8. journals.asm.org [journals.asm.org]

"anti-inflammatory properties of 4-Thiazolidinone based molecules"

An In-depth Technical Guide on the Anti-inflammatory Properties of 4-Thiazolidinone Based Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Due to their diverse biological activities, these molecules represent a promising scaffold for the development of novel anti-inflammatory agents.[1][2] This document details their mechanisms of action, summarizes quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and visualizes the cellular pathways they modulate.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are multi-faceted, primarily involving the inhibition of key enzymatic pathways and the modulation of pro-inflammatory signaling cascades.

1.1. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes:

A primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][4][5] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By inhibiting both COX and LOX, these compounds can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that predominantly target COX enzymes.[4][5]

1.2. Modulation of Pro-inflammatory Cytokines:

Several studies have demonstrated the ability of this compound derivatives to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] These cytokines play a central role in orchestrating the inflammatory response. The inhibition of TNF-α and IL-6 release from immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages, is a key indicator of the potent anti-inflammatory potential of these compounds.[6]

1.3. Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for COX-2, iNOS, TNF-α, and IL-6. Several this compound derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of these key inflammatory mediators.[1][8]

Quantitative Analysis of Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory efficacy of various this compound derivatives from several key studies.

Table 1: Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity of this compound Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (µM) | Reference |

| 2-(thiazole-2-ylamino)-5-(m-chlorophenylidene)-4-thiazolidinone (7) | - | 90 | - | [3] |

| 2-(thiazole-2-ylamino)-5-(p-hydroxyphenylidene)-4-thiazolidinone (1) | - | 62 | - | [3] |

| 2-(thiazole-2-ylamino)-5-(p-nitrophenylidene)-4-thiazolidinone (4) | - | 60 | - | [3] |

| 2-(thiazole-2-ylamino)-5-(o-chlorophenylidene)-4-thiazolidinone (8) | - | 50 | - | [3] |

| 2-(thiazole-2-ylamino)-5-(p-chlorophenylidene)-4-thiazolidinone (6) | - | 31 | - | [3] |

| 2-(thiazole-2-ylamino)-5-(m-nitrophenylidene)-4-thiazolidinone (5) | - | 25 | - | [3] |

| Derivative 3b | - | 61.75 | - | [9] |

| Derivative 3a | - | 55.76 | - | [9] |

| Derivative 3j | - | 49.77 | - | [9] |

| Derivative 3f | - | 46.54 | - | [9] |

| Derivative 3g | - | 43.32 | - | [9] |

| Derivative 48b | - | - | 1.25 (COX-2) | [10] |

| Derivative 48c | - | - | 1.15 (COX-2) | [10] |

Table 2: Lipoxygenase (LOX) Inhibitory Activity of this compound Derivatives

| Compound | LOX Inhibition (%) | Reference |

| 2-(thiazole-2-ylamino)-5-phenylidene-4-thiazolidinone derivatives (7 out of 9 tested) | Showed LOX inhibition | [3] |

Table 3: Inhibition of Pro-inflammatory Cytokines by this compound Derivatives

| Compound | Cytokine Inhibited | Cell Line | IC50 (µM) / % Inhibition | Reference |

| 12d | TNF-α, IL-6 | LPS-stimulated macrophages | Dose-dependent inhibition | [6] |

| 12h | TNF-α, IL-6 | LPS-stimulated macrophages | Dose-dependent inhibition | [6] |

| 3f | TNF-α | - | Better than indomethacin (B1671933) | [7][11] |

| 3g | TNF-α | - | Better than indomethacin | [7][11] |

Table 4: In-vivo Anti-inflammatory Activity of this compound Derivatives (Carrageenan-Induced Paw Edema)

| Compound | Dose | Paw Edema Inhibition (%) | Time Point | Reference |

| FP4 | - | Maximum inhibition | - | [12] |

| FP7 | - | Maximum inhibition | - | [12] |

| 03 | 0.5 mg/kg | Remarkable activity | - | [13] |

| 04 | 0.5 mg/kg | Remarkable activity | - | [13] |

| 07 | 0.5 mg/kg | Remarkable activity | - | [13] |